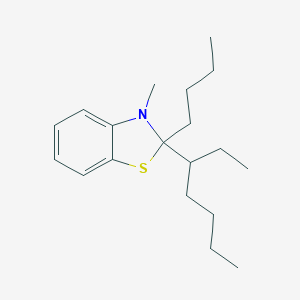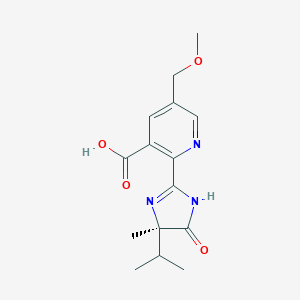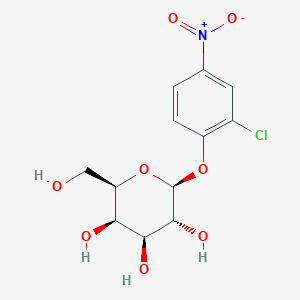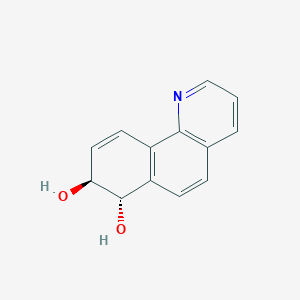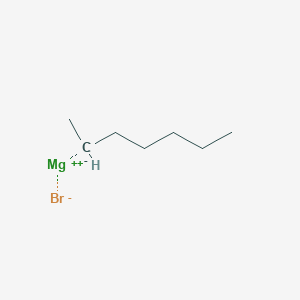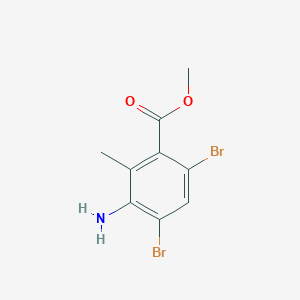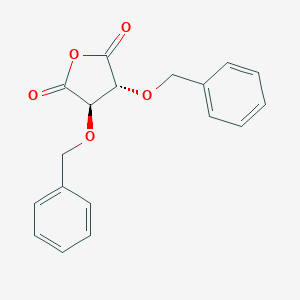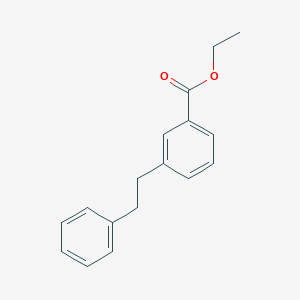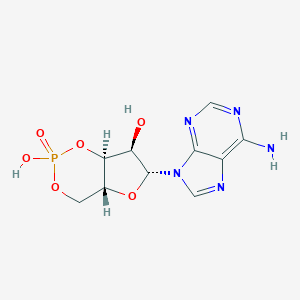
Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane, also known as CDMPOS, is a chemical compound used in scientific research for various purposes. It is a silane derivative containing a pyridinium ring that is widely used in organic synthesis, catalysis, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane is not fully understood, but it is believed to act as a Lewis acid catalyst in various reactions. The pyridinium ring in this compound can coordinate with electron-rich species, such as nucleophiles, to activate them towards reaction with electrophiles. Additionally, the silicon atom in this compound can act as a Lewis acid by accepting electron pairs from nucleophiles, thereby activating them towards reaction with electrophiles.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied, but it is believed to be relatively non-toxic. However, it is recommended to handle this compound with care, as it is a reactive and potentially hazardous chemical.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane has several advantages for lab experiments, such as its ease of synthesis, high purity, and stability. It is also a versatile reagent and catalyst that can be used in various reactions. However, this compound has some limitations, such as its relatively high cost and potential toxicity.
Direcciones Futuras
There are several future directions for research on Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane. One direction is to explore its potential as a catalyst in new reactions, such as the synthesis of chiral compounds. Another direction is to investigate its potential as a building block for the synthesis of new bioactive compounds. Additionally, further studies are needed to understand the mechanism of action and potential toxicity of this compound.
Métodos De Síntesis
Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane is synthesized by reacting chlorodimethylsilane with 3-hydroxypyridine N-oxide in the presence of a base such as sodium hydride. The reaction proceeds under an inert atmosphere of nitrogen or argon and is carried out at a temperature of 0-5°C. The resulting product is a white solid that is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane is widely used in scientific research for various purposes. It is used as a reagent in organic synthesis for the preparation of various pyridinium salts, which are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used as a catalyst in various reactions, such as the Friedel-Crafts acylation of aromatic compounds, and the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. Additionally, this compound is used as a building block for the synthesis of various bioactive compounds, such as antitumor agents, antibacterial agents, and antiviral agents.
Propiedades
Número CAS |
125186-98-3 |
|---|---|
Fórmula molecular |
C7H10ClNOSi |
Peso molecular |
187.7 g/mol |
Nombre IUPAC |
chloro-dimethyl-(1-oxidopyridin-1-ium-3-yl)silane |
InChI |
InChI=1S/C7H10ClNOSi/c1-11(2,8)7-4-3-5-9(10)6-7/h3-6H,1-2H3 |
Clave InChI |
UIDSUHAEFNSBCN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=C[N+](=CC=C1)[O-])Cl |
SMILES canónico |
C[Si](C)(C1=C[N+](=CC=C1)[O-])Cl |
Sinónimos |
Pyridine, 3-(chlorodimethylsilyl)-, 1-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



